1-(4-chlorophenyl)-N-(2-fluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
Description
1-(4-Chlorophenyl)-N-(2-fluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by:
- 1-(4-Chlorophenyl) substituent: Aromatic ring with a chlorine atom at the para position, enhancing lipophilicity and influencing binding interactions .
- 5-(Propan-2-yl) group: An isopropyl substituent at position 5, contributing to steric bulk and modulating solubility .
- N-(2-Fluorophenyl) carboxamide: A fluorinated aryl amide moiety, which may improve metabolic stability and target affinity .
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(2-fluorophenyl)-5-propan-2-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN4O/c1-11(2)17-16(18(25)21-15-6-4-3-5-14(15)20)22-23-24(17)13-9-7-12(19)8-10-13/h3-11H,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAVENHRCPFYIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the 1,2,3-triazole-4-carboxamide scaffold, focusing on substituent variations and their implications.
Substituent Variations at Position 1
Substituent Variations at Position 5
Key Insight : Isopropyl substituents (as in the target compound) provide moderate steric hindrance, while trifluoromethyl groups enhance electronic effects but may reduce solubility .
Variations in the Carboxamide Group
Key Insight: The 2-fluorophenyl amide in the target compound balances hydrophobicity and polarity, whereas bulkier aromatic groups (e.g., quinoline) or polar amines alter pharmacokinetic profiles .
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